acetic acid;5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
Overview
Description
PF 06726304 acetate is a potent and selective inhibitor of the enzyme histone-lysine N-methyltransferase enhancer of zeste homolog 2 (EZH2). This enzyme catalyzes the trimethylation of histone H3 lysine 27 (H3K27), a modification associated with gene repression. PF 06726304 acetate has shown significant antitumor activity and is being investigated for its potential in treating various cancers, including breast, prostate, and lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF 06726304 acetate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Isoquinolinone Core: This involves the cyclization of a suitable precursor to form the isoquinolinone ring.
Introduction of Chlorine Atoms: Chlorination reactions are used to introduce chlorine atoms at specific positions on the isoquinolinone ring.
Attachment of Pyridinyl and Isoxazolyl Groups: These groups are introduced through nucleophilic substitution reactions.
Acetylation: The final step involves acetylation to form the acetate ester.
Industrial Production Methods
Industrial production of PF 06726304 acetate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
PF 06726304 acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
PF 06726304 acetate has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of EZH2 in cancer and to develop potential cancer therapies.
Epigenetics: The compound is used to investigate the mechanisms of histone methylation and gene repression.
Drug Development: PF 06726304 acetate serves as a lead compound for developing new EZH2 inhibitors with improved efficacy and safety profiles .
Mechanism of Action
PF 06726304 acetate exerts its effects by selectively inhibiting the enzyme EZH2. This inhibition prevents the trimethylation of histone H3 lysine 27 (H3K27), leading to the reactivation of genes that are normally repressed by this modification. The compound binds to the active site of EZH2, blocking its interaction with the substrate and thereby inhibiting its enzymatic activity .
Comparison with Similar Compounds
PF 06726304 acetate is unique among EZH2 inhibitors due to its high potency and selectivity. Similar compounds include:
GSK503: Another selective EZH2 inhibitor with a different chemical structure.
EPZ-6438 (Tazemetostat): A clinically approved EZH2 inhibitor used in the treatment of certain cancers.
UNC1999: A dual inhibitor of EZH2 and EZH1, used in research to study the combined effects of inhibiting both enzymes .
These compounds share the common feature of inhibiting EZH2 but differ in their chemical structures, potencies, and specific applications.
Properties
IUPAC Name |
acetic acid;5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3.C2H4O2/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4;1-2(3)4/h7-8H,5-6,9H2,1-4H3,(H,25,28);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDCFFPRJKOOLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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